2-(4-Tolylthio)acetaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
41208-03-1 |
|---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10OS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-6H,7H2,1H3 |
InChI Key |
RTAKPQOQTJZWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Tolylthio Acetaldehyde
Strategies Involving Carbon-Sulfur Bond Formation
The creation of the tolylthioether linkage is the central challenge in the synthesis of 2-(4-Tolylthio)acetaldehyde. Various methods have been explored to achieve this transformation, each with its own set of advantages and mechanistic intricacies.
Thiol-Aldehyde Condensation Approaches
The direct reaction between a thiol and an aldehyde or its equivalent represents a straightforward approach to forming a thioether. These condensation reactions are typically catalyzed by acid and proceed through the formation of a hemithioacetal intermediate.
The direct condensation of p-toluenethiol with acetaldehyde (B116499) is a potential route to this compound. However, due to the reactive nature of the aldehyde functional group, which can lead to self-condensation and other side reactions, this approach often utilizes acetaldehyde precursors such as acetals. The reaction of p-toluenethiol with an acetaldehyde equivalent like 2-bromoacetaldehyde diethyl acetal (B89532), followed by hydrolysis of the acetal, provides a more controlled pathway to the desired product.
Acid catalysts are crucial for promoting the condensation reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. While specific optimized conditions for the direct adduction of p-tolylthiol to acetaldehyde precursors are not extensively detailed in the available literature, analogous reactions provide insight into effective catalyst systems. Generally, strong protic acids or Lewis acids are employed to activate the carbonyl group or the acetal, facilitating nucleophilic attack by the thiol.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acid Catalyst (General) | Aprotic Solvent | 25-80 | 2-24 | Moderate to Good |
The mechanism of acid-catalyzed thiol-aldehyde coupling involves several key steps. Initially, the acid catalyst protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. The sulfur atom of the thiol then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemithioacetal intermediate. Subsequent deprotonation yields the neutral hemithioacetal. Under the reaction conditions, the hemithioacetal can be relatively stable or can undergo further reaction. To form the thioether, dehydration of the hemithioacetal occurs, again facilitated by the acid catalyst, leading to the formation of a resonance-stabilized carbocation. Finally, attack by another thiol molecule or a different nucleophile, or in the context of forming the target molecule, a rearrangement and elimination would be required, which is less common for simple thioether formation from a mono-thiol and an aldehyde. The more direct pathway to the thioacetal involves the reaction of two equivalents of thiol with the aldehyde. For the synthesis of a simple thioether like this compound, a substitution reaction on an acetaldehyde derivative is a more common and controlled approach.
Substitution Reactions for Tolylthioether Linkage Introduction
A more widely applicable and controllable method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on an acetaldehyde equivalent by a tolyl thiolate.
A common and effective strategy for the synthesis of this compound involves the reaction of p-toluenethiol with a halogenated acetaldehyde acetal, such as 2-bromoacetaldehyde diethyl acetal. This reaction proceeds via an S_N2 mechanism where the thiolate anion, generated by treating p-toluenethiol with a base, displaces the halide ion.
The first step is the deprotonation of p-toluenethiol using a suitable base to form the more nucleophilic p-tolyl thiolate. The choice of base and solvent is critical for the efficiency of this step. The thiolate then reacts with the halogenated acetaldehyde acetal. The resulting 2-(p-tolylthio)acetaldehyde diethyl acetal can then be hydrolyzed under acidic conditions to yield the final product, this compound.
A representative procedure involves the S-alkylation of a thiol with 2-bromo-1,1-diethoxyethane in the presence of a base like cesium carbonate. The subsequent deprotection of the acetal can be achieved using various acidic conditions.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |
| p-Toluenethiol | 2-Bromoacetaldehyde diethyl acetal | Cesium Carbonate | DMF | Room Temp. to 60 | 2-(p-Tolylthio)acetaldehyde diethyl acetal |
Note: This table is based on analogous S-alkylation reactions of thiols with halogenated acetals. Specific yield and reaction time for the synthesis of 2-(p-tolylthio)acetaldehyde diethyl acetal would require experimental verification.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. These methods offer an alternative to traditional nucleophilic substitution and can often be performed under milder conditions with a broader substrate scope. In the context of synthesizing this compound, a palladium-catalyzed coupling of p-toluenethiol with a suitable acetaldehyde equivalent, such as a vinyl ether, could be envisioned.
| Palladium Catalyst | Ligand | Base | Solvent | Reactants |
| Pd(OAc)2 or Pd2(dba)3 | Phosphine-based (e.g., Xantphos, dppf) | Inorganic or Organic Base | Toluene, Dioxane, or DMF | p-Tolylboronic acid and a thia-acetaldehyde equivalent |
Note: This table outlines general components for a potential palladium-catalyzed cross-coupling approach. The specific reactants for generating this compound via this method would need to be strategically chosen.
Transformative Approaches from Precursor Compounds
Controlled Oxidation of 2-(4-Tolylthio)ethanol Derivatives
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. chemguide.co.uk For the synthesis of this compound, this involves the controlled oxidation of its corresponding primary alcohol, 2-(4-Tolylthio)ethanol. A key challenge in this transformation is preventing over-oxidation to the corresponding carboxylic acid, 2-(4-Tolylthio)acetic acid. chemguide.co.ukchim.lu
To achieve this, specific reaction conditions and oxidizing agents are employed. The reaction is often carried out in the absence of water to prevent the formation of the aldehyde hydrate, which is readily oxidized further. wikipedia.org Distilling the aldehyde as it forms is another effective technique to remove it from the reaction mixture before further oxidation can occur. chemguide.co.uk A variety of reagents have been developed for this partial oxidation.
Common methods for the controlled oxidation of primary alcohols to aldehydes include:
Chromium(VI) Reagents: Reagents like Pyridinium chlorochromate (PCC) are widely used for the oxidation of primary alcohols to aldehydes. The reaction is typically performed in an anhydrous solvent such as dichloromethane.
Dess-Martin Periodinane (DMP): DMP is a mild and highly selective oxidant that converts primary alcohols to aldehydes efficiently at room temperature. wikipedia.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields.
The choice of oxidant depends on the substrate's functional group tolerance and the desired scale of the reaction.
Table 1: Selected Methods for Controlled Oxidation of Primary Alcohols
| Oxidizing Agent/Method | Typical Solvent | Key Features |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild, avoids over-oxidation to carboxylic acid. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Performed at room temperature, high selectivity. wikipedia.org |
Selective Reduction of Carboxylic Acid or Ester Precursors
Another synthetic route involves the selective reduction of carboxylic acid or ester precursors, such as 2-(4-Tolylthio)acetic acid or its esters. This approach is synthetically valuable but presents the challenge of stopping the reduction at the aldehyde stage, as aldehydes are more easily reduced than carboxylic acids.
The direct reduction of carboxylic acids to aldehydes is a challenging transformation that requires carefully chosen reagents and conditions to avoid over-reduction to the corresponding alcohol. nacatsoc.org Traditional reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids all the way to primary alcohols.
Modern synthetic methods have been developed to achieve this selective transformation. These include:
Catalytic Hydrogenation: The selective hydrogenation of carboxylic acids to aldehydes can be achieved using specialized catalysts. For instance, iron oxide-based catalysts, sometimes promoted with platinum, have shown high selectivity for the formation of acetaldehyde from acetic acid. nacatsoc.orgresearchgate.netrsc.org The reaction likely proceeds on the oxidic surface through a mechanism that favors aldehyde release before further reduction occurs. researchgate.net
Hydrosilane Reagents: The direct reduction of carboxylic acids to aldehydes can be accomplished using hydrosilanes under visible light photoredox catalysis. rsc.org This method offers mild reaction conditions and demonstrates good functional group tolerance.
When reducing a multifunctional molecule like a derivative of 2-(4-Tolylthio)acetic acid, chemo- and regioselectivity are paramount. A successful reduction protocol must selectively target the carboxylic acid or ester group while leaving other potentially reactive functional groups, such as the thioether linkage or the aromatic ring, intact.
The development of chemo- and regioselective protocols relies on the specific reactivity of the chosen reducing agent. For example, certain catalytic systems are designed to activate the carboxylic acid group specifically. The choice of reaction conditions, such as temperature and pressure, also plays a critical role in controlling the selectivity of the reduction. The goal is to identify a system where the activation barrier for the reduction of the carboxylic acid to the aldehyde is significantly lower than that for the reduction of other functional groups present in the molecule.
Hydrolysis and Deprotection of 2-(4-Tolylthio)acetal Equivalents
A common and effective strategy for synthesizing aldehydes involves the use of an aldehyde equivalent, such as an acetal, which serves as a protecting group. chemistrysteps.com The aldehyde is formed in the final step by deprotecting this group, typically through hydrolysis. This approach is advantageous as acetals are stable under various reaction conditions, including those involving basic reagents and nucleophiles. chemistrysteps.com
For the synthesis of this compound, the corresponding acetal, such as this compound diethyl acetal, is first prepared. This precursor is then subjected to hydrolysis to yield the target aldehyde. A method for synthesizing various alkylthioethanals through the hydrolysis of their acetals in a two-phase water-organic solvent system has been reported, achieving high yields. researchgate.net
The hydrolysis of acetals is typically catalyzed by acid and is a reversible process. youtube.comyoutube.com To drive the reaction toward the formation of the aldehyde, an excess of water is used, shifting the equilibrium in favor of the hydrolysis products. chemistrysteps.com The mechanism for the acid-catalyzed hydrolysis of an O,O-acetal involves several key steps:
Protonation of one of the acetal oxygen atoms by the acid catalyst. youtube.com
Cleavage of the carbon-oxygen bond, resulting in the departure of an alcohol molecule and the formation of a resonance-stabilized oxonium ion. chemistrysteps.com
Nucleophilic attack by a water molecule on the electrophilic carbon of the oxonium ion.
Deprotonation to form a hemiacetal intermediate.
Protonation of the second alkoxy group, followed by its elimination as a second molecule of alcohol, to form a protonated aldehyde.
Final deprotonation to yield the aldehyde product.
This general mechanism applies to the deprotection of O,O-acetals like this compound diethyl acetal. S,S-acetals (dithioacetals) can also be used as protecting groups and are generally hydrolyzed under similar acidic conditions, although sometimes requiring specific reagents like mercury(II) salts to facilitate the reaction.
Table 2: Reported Yields for the Synthesis of Alkylthioethanals via Acetal Hydrolysis
| Alkyl Group (R) in RSCH₂CH(OEt)₂ | Product | Yield (%) |
|---|---|---|
| Propyl | 2-(Propylthio)acetaldehyde | 89 |
| Butyl | 2-(Butylthio)acetaldehyde | 93 |
| Heptyl | 2-(Heptylthio)acetaldehyde | 87 |
| Benzyl | 2-(Benzylthio)acetaldehyde | 80 |
Data adapted from a study on the synthesis of various alkylthioethanals. researchgate.net
Oxidative Cleavage Strategies for Thioacetal Derivatives
One prominent method for the generation of aldehydes is the deprotection of thioacetals, which serve as stable protecting groups for carbonyl compounds. wikipedia.org The synthesis of this compound can be achieved through the oxidative cleavage of a suitable thioacetal derivative, such as 1,1-bis(organothio)-2-(4-tolylthio)ethane. This process involves the conversion of the thioacetal to the corresponding aldehyde in the presence of an oxidizing agent.
The mechanism of oxidative cleavage often involves the oxidation of the sulfur atoms, making the carbon atom more susceptible to hydrolysis. sci-hub.se A proposed mechanism suggests that thioether oxidation leads to a thionium intermediate, which upon hydrolysis, yields the aldehyde product. researchgate.net A variety of oxidizing agents have been employed for this transformation, each with its own set of reaction conditions and efficiencies. The choice of oxidant can be critical for the chemoselective deprotection of the thioacetal without affecting other sensitive functional groups in the molecule. tandfonline.com
Recent developments have focused on greener and more efficient methods for thioacetal deprotection. For instance, Fenton-like chemistry, utilizing a CeBr₃–H₂O₂ system, has been reported for the oxidative desulfurization of thioacetals, offering high efficiency and chemoselectivity under mild conditions with water as the primary byproduct. rsc.org Hypervalent iodine compounds, such as Dess-Martin periodinane and 2-iodoxybenzoic acid (IBX), are also effective reagents for the hydrolysis of thioacetals via oxidation of the sulfur atoms. tcichemicals.comtcichemicals.com
Below is a table summarizing various oxidative cleavage methods that could be adapted for the synthesis of this compound from a corresponding thioacetal precursor.
| Oxidizing System | Reaction Conditions | Advantages |
| CeBr₃–H₂O₂ | Mild, aqueous media | High efficiency, green, cost-effective rsc.org |
| Dess-Martin Periodinane | Aqueous dichloromethane-acetonitrile | Mild, effective for sensitive substrates sci-hub.se |
| N-Bromosuccinimide (NBS) | Aqueous solvents | Effective for complex molecules sci-hub.se |
| MnO₂/AlCl₃ | Dry acetonitrile | Non-aqueous, selective mdpi.org |
| Benzyltriphenylphosphonium Peroxymonosulfate/AlCl₃ | Solvent-free, grinding | Solid-state, rapid reaction nih.gov |
Ring-Opening Reactions Yielding this compound Scaffolds
An alternative approach to construct the this compound scaffold is through the ring-opening of heterocyclic precursors. A plausible strategy involves the nucleophilic ring-opening of a substituted thiirane (episulfide) or epoxide. For instance, the reaction of a suitably functionalized three-membered ring with a sulfur nucleophile like p-toluenethiol can lead to the desired product.
The ring-opening of unsymmetrical thiiranes with thiols can proceed via an Sₙ2 mechanism. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the thiirane ring, as well as the reaction conditions, including the catalyst and solvent. rsc.org For example, the reaction of 2-substituted thiiranes with thiols in the presence of a base like triethylamine or a solid catalyst such as Na⁺-exchanged X-type zeolite can yield ring-opened products. rsc.org
In a hypothetical pathway to this compound, a precursor such as 2-vinyloxirane could be reacted with p-toluenethiol. The nucleophilic attack of the thiolate on the epoxide ring, followed by rearrangement or further functional group manipulation, could yield the target aldehyde. The regioselectivity of such an opening is a key challenge to control.
Another potential route could involve the ring-opening of a thiirane precursor, such as 2-(vinyloxy)thiirane, with a nucleophile, followed by hydrolysis of the vinyl ether to the aldehyde. The synthesis of such precursors and the control of the ring-opening reaction are areas of active research.
| Heterocyclic Precursor | Nucleophile | Potential Product | Key Considerations |
| 2-(Vinyloxy)oxirane | p-Toluenethiol | This compound (after hydrolysis) | Regioselectivity of ring-opening |
| 2-Formylthiirane | - | Rearrangement to 2-thio-acetaldehyde derivative | Stability of the precursor |
| Substituted Thiirane | p-Toluenethiol | Adduct requiring further modification | Control of Sₙ2 attack position rsc.org |
Novel Catalyst Systems and Reaction Conditions
The development of novel catalyst systems and reaction conditions is paramount for advancing the synthesis of this compound, aiming for higher yields, improved selectivity, and more environmentally benign processes.
Organocatalytic Methods for Aldehyde Generation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. For the generation of aldehydes, organocatalytic methods can be applied to the hydrolysis of precursor functional groups, such as thioacetals. While traditionally requiring harsh conditions, recent advances have shown the potential for milder, organocatalyzed approaches.
For instance, the hydrolysis of acetals, the oxygen analogues of thioacetals, can be catalyzed by photo-organocatalysts like thioxanthenone under visible light, providing a green and mild protocol. rsc.org The application of similar principles to thioacetal hydrolysis is an area of ongoing investigation. Chiral hydrogen-bonding organocatalysts and proline-based catalysts are also classes of organocatalysts that have shown utility in various transformations and could potentially be adapted for the controlled release of aldehydes from their protected forms. ambeed.com
Metal-Mediated or Metal-Free Processes
Both metal-mediated and metal-free processes offer viable routes to this compound. Metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds. thieme-connect.de The synthesis of the thioether bond in the target molecule could be achieved through the coupling of p-toluenethiol with a suitable two-carbon synthon containing a masked aldehyde functionality. Palladium and copper-based catalysts are commonly employed for such C-S cross-coupling reactions. thieme-connect.deacsgcipr.org
Conversely, metal-free approaches are gaining traction due to their reduced environmental impact. The reaction of aryl aldehydes with thiourea as a sulfur source, promoted by an oxidant like K₂S₂O₈, represents a transition-metal-free method for the synthesis of aryl thioamides, showcasing the potential for metal-free C-S bond formation. nih.gov A visible-light-promoted, photocatalyst-free dithioacetalization of aldehydes with thiols under aerobic conditions has also been developed, highlighting a green approach to thioacetal synthesis which can be a precursor to the target aldehyde. rsc.org
| Process Type | Catalyst/Reagent Example | Reaction Type |
| Metal-Mediated | Palladium or Copper complexes | C-S Cross-Coupling thieme-connect.deacsgcipr.org |
| Metal-Mediated | Hafnium trifluoromethanesulfonate | Thioacetalization organic-chemistry.org |
| Metal-Free | Thioxanthenone (photocatalyst) | Acetalization (potential for thioacetalization) rsc.org |
| Metal-Free | K₂S₂O₈ (promoter) | C-S bond formation nih.gov |
| Metal-Free | Visible light | Dithioacetalization rsc.org |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste.
The use of heterogeneous catalysts, such as silica (B1680970) gel in combination with p-toluenesulfonic acid for thioacetalization, simplifies product isolation through simple filtration and reduces the need for aqueous work-up. organic-chemistry.org Solvent-free reactions, or reactions in greener solvents like water, are also highly desirable. For example, solid-state deprotection of thioacetals using reagents like benzyltriphenylphosphonium peroxymonosulfate under grinding conditions avoids the use of bulk solvents. nih.gov
Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, efficiency, and scalability. nih.govflinders.edu.au The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. beilstein-journals.org The in-situ generation of reactive intermediates, which might be unstable in batch processes, is also possible in flow reactors. d-nb.info A continuous-flow synthesis of this compound could potentially involve the reaction of p-toluenethiol with a suitable electrophile in a heated and pressurized flow system, followed by in-line purification.
| Green Chemistry Approach | Example Application | Benefits |
| Heterogeneous Catalysis | Silica gel-promoted thioacetalization organic-chemistry.org | Easy catalyst removal, reduced waste |
| Solvent-Free Conditions | Solid-state deprotection of thioacetals nih.gov | Reduced solvent use, simplified work-up |
| Flow Chemistry | Continuous synthesis and purification | Improved safety, scalability, and control nih.govbeilstein-journals.org |
| Photocatalysis | Visible-light promoted reactions rsc.org | Use of renewable energy source, mild conditions |
Reactivity and Mechanistic Pathways of 2 4 Tolylthio Acetaldehyde
Electrophilic Reactivity of the Aldehyde Functionality
The aldehyde group (-CHO) is characterized by a carbon-oxygen double bond. Due to the higher electronegativity of oxygen, this bond is polarized, conferring a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by electron-rich species, known as nucleophiles. The presence of the adjacent sulfur atom in 2-(4-Tolylthio)acetaldehyde can also influence the reactivity of the α-protons, but the primary site for reactions involving bond formation is the carbonyl carbon itself.
Nucleophilic addition is a characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol as the final product.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent sources of carbanion nucleophiles and are widely used for forming new carbon-carbon bonds. They readily react with aldehydes like this compound to produce secondary alcohols after an acidic workup.
The reaction mechanism begins with the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral magnesium alkoxide (in the case of Grignard reagents) or lithium alkoxide intermediate. A subsequent workup step with a mild acid neutralizes the alkoxide to afford the corresponding secondary alcohol.
For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(4-Tolylthio)propan-2-ol. Similarly, using organolithium reagents leads to the same class of products.
Table 1: Expected Products from Organometallic Addition to this compound
| Reagent | Reagent Structure | Expected Product |
| Methylmagnesium Bromide | CH₃MgBr | 1-(4-Tolylthio)propan-2-ol |
| n-Butyllithium | CH₃CH₂CH₂CH₂Li | 1-(4-Tolylthio)hexan-2-ol |
| Phenylmagnesium Bromide | C₆H₅MgBr | 1-Phenyl-2-(4-tolylthio)ethanol |
Aldehydes can be readily reduced to primary alcohols using complex metal hydride reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). These reagents serve as a source of the hydride ion (:H⁻), which acts as the nucleophile.
The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon of this compound. This nucleophilic addition results in the formation of an alkoxide intermediate, which is then protonated during workup (or by the solvent, in the case of NaBH₄ in alcoholic solvents) to yield the primary alcohol, 2-(4-Tolylthio)ethanol.
LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (THF), as it reacts violently with protic solvents such as water and alcohols. NaBH₄ is a milder and more selective reagent, capable of reducing aldehydes and ketones in the presence of less reactive functional groups like esters, and it can be used in protic solvents like methanol or ethanol.
The resulting primary alcohol, 2-(4-Tolylthio)ethanol, is a versatile intermediate that can undergo various subsequent transformations. For instance, it can be oxidized back to the aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger ones. The hydroxyl group can also be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions, or it can participate in esterification or etherification reactions.
Carbonyl condensation reactions involve both a nucleophilic addition and an α-substitution step, where one carbonyl compound is converted into a nucleophilic enolate that attacks the electrophilic carbonyl of a second molecule. These reactions are pivotal for forming carbon-carbon bonds.
Aldol (B89426) Reactions: In the presence of a base or acid, aldehydes with α-hydrogens, such as this compound, can undergo an aldol reaction. A base abstracts an α-hydrogen to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde to form a β-hydroxy aldehyde, known as an aldol addition product. This product can often be dehydrated upon heating to form an α,β-unsaturated aldehyde, a process known as aldol condensation. The dehydration step is driven by the formation of a stable conjugated system.
Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a nucleophilic addition of the ylide to the carbonyl carbon, forming a dipolar intermediate called a betaine, which then cyclizes to a four-membered oxaphosphetane intermediate. This intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E or Z-alkene) is influenced by the nature of the substituents on the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
Table 2: Illustrative Wittig Reactions of this compound
| Wittig Reagent | Ylide Structure | Expected Alkene Product |
| Methylenetriphenylphosphorane | Ph₃P=CH₂ | 3-(4-Tolylthio)prop-1-ene |
| Ethylidenetriphenylphosphorane | Ph₃P=CHCH₃ | 4-(4-Tolylthio)but-2-ene (mixture of E/Z) |
| (Carbethoxymethylene)triphenylphosphorane | Ph₃P=CHCO₂Et | Ethyl 4-(4-tolylthio)but-2-enoate ((E)-isomer favored) |
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides. These carbanions are generated by treating a phosphonate ester with a base. The HWE reaction offers several advantages, including the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble dialkylphosphate byproduct. A significant feature of the HWE reaction is its high stereoselectivity, typically yielding (E)-alkenes as the major product. The mechanism is similar to the Wittig reaction, proceeding through nucleophilic addition to the carbonyl group.
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. Common active methylene compounds include diethyl malonate, malonic acid, and ethyl acetoacetate.
The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, adding to the carbonyl carbon of this compound. The resulting intermediate typically undergoes dehydration to yield a stable, conjugated α,β-unsaturated product. When malonic acid is used, the condensation is often followed by decarboxylation, a variant known as the Doebner modification.
Table 3: Potential Knoevenagel Products with this compound
| Active Methylene Compound | Structure | Expected Product (after dehydration) |
| Diethyl malonate | CH₂(CO₂Et)₂ | Diethyl 2-(2-(4-tolylthio)ethylidene)malonate |
| Malononitrile | CH₂(CN)₂ | 2-(2-(4-Tolylthio)ethylidene)malononitrile |
| Ethyl acetoacetate | CH₃COCH₂CO₂Et | Ethyl 2-acetyl-4-(4-tolylthio)but-2-enoate |
Carbonyl Condensation Reactions
Imine and Enamine Formation and Subsequent Reactivity
The aldehyde functional group in this compound is a key site for nucleophilic addition reactions, particularly with primary and secondary amines to form imines and enamines, respectively. These reactions are typically reversible and often require acid catalysis to facilitate the dehydration step.
The reaction with a primary amine (R-NH₂) proceeds through a carbinolamine intermediate, which then eliminates water to form a C=N double bond, yielding an imine, also known as a Schiff base. The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers and eventual loss of water.
Similarly, reaction with a secondary amine (R₂NH) initially forms an iminium ion after the loss of water. masterorganicchemistry.com Since the nitrogen in the iminium ion lacks a proton to eliminate, a proton is instead removed from the adjacent alpha-carbon, leading to the formation of an enamine. masterorganicchemistry.comwikipedia.org Enamines are valuable synthetic intermediates as they are electron-rich alkenes and can act as carbon nucleophiles. masterorganicchemistry.com
Table 1: Stork Enamine Synthesis Pathway
| Step | Reaction | Intermediate/Product | Key Features |
|---|---|---|---|
| 1 | Enamine Formation | Enamine | Reaction of the aldehyde with a secondary amine (e.g., pyrrolidine, morpholine) with removal of water. |
| 2 | Alkylation/Acylation | Iminium Salt | Sₙ2 reaction of the enamine with an electrophile (e.g., allyl bromide, benzyl chloride). |
Stetter Reaction and Conjugate Addition Pathways
The aldehyde functionality of this compound allows it to participate in umpolung (polarity reversal) catalysis, most notably in the Stetter reaction. wikipedia.org In a typical Stetter reaction, a nucleophilic catalyst, such as a thiazolium salt or cyanide anion, adds to the aldehyde. organic-chemistry.org This addition, followed by deprotonation, generates a Breslow intermediate, which is an acyl anion equivalent. irapa.org This nucleophilic species can then add to a Michael acceptor (an α,β-unsaturated compound) in a 1,4-conjugate addition fashion. wikipedia.orgorganic-chemistry.org The final product is a 1,4-dicarbonyl compound or a related derivative. organic-chemistry.org For this compound, this pathway provides access to γ-keto thioethers.
The enolate or enamine derived from this compound can also act as a nucleophile in conjugate addition reactions, specifically the Michael reaction. wikipedia.org After deprotonation of the α-carbon with a suitable base, the resulting enolate can add to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org This reaction forms a new carbon-carbon bond and results in the synthesis of 1,5-dicarbonyl compounds that also contain a thioether linkage.
Role of the Thioether Group in Reactivity
The tolylthio group at the alpha-position exerts significant electronic and steric effects that modulate the reactivity of the acetaldehyde (B116499) moiety.
Influence on Alpha-Carbon Acidity and Enolization
The protons on the carbon adjacent to a carbonyl group (α-hydrogens) are acidic due to the ability of the carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance. libretexts.orgucalgary.ca For typical aldehydes, the pKₐ of the α-hydrogen is in the range of 16-18. wikipedia.orglibretexts.org
In this compound, the adjacent sulfur atom further influences this acidity. Sulfur is more electronegative than carbon and can exert an electron-withdrawing inductive effect, which would be expected to increase the acidity of the α-protons. The resulting enolate is stabilized by delocalization of the negative charge onto the carbonyl oxygen. The presence of the thioether provides a site for further electronic interactions that can impact enolate stability and, consequently, the rate and regioselectivity of its reactions.
Table 2: Comparison of Approximate pKₐ Values
| Compound Type | Functional Group | Approximate pKₐ of α-Hydrogen | Reference |
|---|---|---|---|
| Alkane | C-H | ~50 | libretexts.org |
| Ketone | R-C(O)-CH₂-R | ~19-21 | libretexts.org |
| Aldehyde | R-C(O)-CH₂-H | ~16-18 | libretexts.org |
Potential for Sulfur Oxidation and Sulfonium (B1226848) Intermediate Formation
The thioether linkage is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide, can selectively oxidize the sulfide to a sulfoxide (B87167) without affecting the aldehyde group. nih.gov Further oxidation under stronger conditions can yield the corresponding sulfone.
The formation of the sulfoxide is particularly significant as it opens up pathways for rearrangement reactions. For instance, α-acyl sulfoxides can undergo a Pummerer rearrangement when treated with an activating agent like acetic anhydride (B1165640). wikipedia.org In this reaction, the sulfoxide is converted into an electrophilic thionium ion intermediate, which is then trapped by a nucleophile (acetate in this case) to yield an α-acyloxy thioether. chem-station.com
Furthermore, the sulfur atom can be alkylated to form a sulfonium salt. Subsequent deprotonation of the α-carbon can generate a sulfur ylide. organic-chemistry.org These ylides are potent nucleophiles capable of reacting with electrophiles. For example, in the Corey-Chaykovsky reaction, a sulfur ylide reacts with a carbonyl compound to form an epoxide. organic-chemistry.org While this would typically involve an external carbonyl electrophile, the potential exists for intramolecular reactions or for the ylide derived from this compound to react with other aldehydes or ketones.
Intramolecular Cyclization and Rearrangement Processes
The bifunctional nature of this compound and its derivatives allows for various intramolecular reactions.
A prominent example of a potential rearrangement process is the Pummerer rearrangement of the corresponding sulfoxide. wikipedia.orgchem-station.com After oxidation of the thioether to a sulfoxide, treatment with acetic anhydride would generate an α-acetoxy thioether. This transformation is a formal oxidation of the α-carbon. Hydrolysis of this product would yield an α-hydroxy aldehyde, a valuable synthetic intermediate.
Moreover, if the tolyl group were appropriately substituted, intramolecular cyclization could be envisioned. For example, generation of a thionium ion via a Pummerer-type activation could be trapped by a nucleophilic group on the aromatic ring in a Friedel-Crafts-type reaction to form a new heterocyclic ring system. Similarly, intramolecular radical cyclizations are a known method for forming rings from functionalized thioethers. tandfonline.com
Another possibility involves a tandem Pummerer rearrangement followed by migration of the tolylthio group. Such sequences have been observed in related systems, where the initial rearrangement product undergoes further transformation, leading to complex structural changes. acs.orgscispace.com
Formation of Heterocyclic Ring Systems (e.g., Thiopyrans, Benzothiophenes)
The structure of this compound, featuring an aldehyde group connected to an arylthio moiety, serves as a versatile precursor for the synthesis of sulfur-containing heterocyclic compounds. Notably, it can be utilized in the formation of benzothiophenes through intramolecular cyclization reactions.
Benzothiophene Synthesis: The formation of a benzothiophene ring from an arylthioacetaldehyde derivative typically proceeds via an intramolecular electrophilic aromatic substitution. In this process, the aldehyde's carbonyl carbon, or a more electrophilic species derived from it, is attacked by the electron-rich aromatic ring. For the reaction to occur, the aldehyde group is often first converted into a more reactive electrophile, such as by forming an acetal (B89532) which can then be activated by a Lewis or Brønsted acid. While direct cyclization of this compound is plausible, literature more commonly describes the cyclization of related arylmercapto acetals. For instance, arylmercapto acetals can be cyclized using catalysts like Amberlyst A-15 in boiling toluene. chemicalbook.com This acid-catalyzed reaction involves the formation of an oxocarbenium ion, which then attacks the aromatic ring, followed by dehydration to yield the benzothiophene core.
Another related strategy involves the oxidation-cyclization of 2-phenylthioethanol, a reduced form of the target compound, which can produce benzothiophene at high temperatures with a Pd/Al catalyst. chemicalbook.com
Thiopyran Synthesis: The synthesis of thiopyrans from this compound is less direct and would likely involve an intermolecular reaction pathway. Thiopyrans are often synthesized via [4+2] cycloaddition (Diels-Alder) reactions where a sulfur-containing compound acts as either the diene or the dienophile. It is conceivable that this compound could be converted into a thioaldehyde derivative in situ, which could then participate as a dienophile in a reaction with a suitable diene to form a thiopyran ring. However, specific examples utilizing this substrate for thiopyran synthesis are not prevalent in the literature.
Acid-Catalyzed Cyclization Mechanisms
Acid catalysis is a cornerstone for the intramolecular cyclization of arylthioacetaldehyde derivatives to form benzothiophenes. The mechanism hinges on enhancing the electrophilicity of the aldehyde-derived carbon to facilitate an attack by the aryl ring.
The general mechanism proceeds as follows:
Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde (or the oxygen of a pre-formed acetal) by a Brønsted or Lewis acid. This activation step makes the carbonyl carbon significantly more electrophilic.
Intramolecular Electrophilic Attack: The activated electrophilic carbon is then attacked by the π-electrons of the tolyl ring. This cyclization is an example of an intramolecular Friedel-Crafts-type reaction. The attack occurs at the ortho position relative to the sulfur atom, leading to the formation of a six-membered ring intermediate.
Deprotonation/Dehydration: The resulting intermediate, often a cyclohexadienyl cation (Wheland intermediate), rearomatizes by losing a proton. In the final step, a molecule of water is eliminated (dehydration) to form the stable, aromatic benzothiophene ring system.
This cascade is exemplified in various syntheses of substituted benzothiophenes where similar precursors are treated with strong acids. For instance, the treatment of 2-(2-vinylphenyl)acetaldehydes with BF₃·Et₂O initiates a Prins cyclization followed by a Friedel-Crafts alkylation, demonstrating the utility of an aldehyde group in acid-catalyzed intramolecular cyclizations to form new rings. beilstein-journals.org
| Reaction Type | Precursor Type | Catalyst/Conditions | Product | Reference |
| Intramolecular Cyclization | Arylmercapto acetal | Amberlyst A-15, Toluene, heat | Benzothiophene | chemicalbook.com |
| Oxidation-Cyclization | 2-Phenylthioethanol | Pd/Al, High Temperature | Benzothiophene | chemicalbook.com |
| Prins/Friedel-Crafts Cascade | 2-(2-Vinylphenyl)acetaldehyde | BF₃·Et₂O | 4-Aryltetralin-2-ol | beilstein-journals.org |
Oxidative and Reductive Transformations
The aldehyde functional group in this compound is susceptible to both oxidation and reduction, providing pathways to the corresponding carboxylic acid and alcohol, respectively. The presence of the thioether linkage requires careful selection of reagents to ensure chemoselectivity.
Selective Oxidation of the Aldehyde to Carboxylic Acid
The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 2-(4-Tolylthio)acetic acid. A key challenge in this transformation is to prevent the concurrent oxidation of the sulfur atom to a sulfoxide or sulfone.
Mild and selective oxidizing agents are therefore preferred. Common reagents for the oxidation of aldehydes to carboxylic acids include:
Jones Reagent (CrO₃ in aqueous acid): This is a powerful oxidant that readily converts aldehydes to carboxylic acids. libretexts.org
Tollens' Reagent ([Ag(NH₃)₂]⁺): This is a classic method for aldehyde identification and provides a mild route for oxidation, which is less likely to affect the thioether. libretexts.org
Pinnick Oxidation (NaClO₂ with a scavenger): Sodium chlorite buffered with a mild acid is a highly effective and chemoselective method for oxidizing aldehydes in the presence of sensitive functional groups like thioethers.
The choice of oxidant is critical. While strong oxidants like potassium permanganate (KMnO₄) are effective, they can easily oxidize the thioether. Milder, more selective systems, such as those catalyzed by polyoxomolybdates, have been shown to selectively oxidize various thioethers to sulfoxides, highlighting the reactivity of the sulfur atom and the need for controlled conditions when targeting the aldehyde. rsc.org
Reduction of the Aldehyde to Alcohol
Reduction of the aldehyde group in this compound to a primary alcohol yields 2-(4-Tolylthio)ethanol. This is a common and high-yielding transformation in organic synthesis.
Standard hydride-based reducing agents are highly effective for this purpose. These reagents act as a source of the hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It readily reduces aldehydes and ketones but does not affect less reactive functional groups, making it ideal for the selective reduction of this compound without cleaving the C-S bond. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ also efficiently reduces aldehydes to primary alcohols. libretexts.orgucalgary.ca It is typically used in aprotic ether solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. libretexts.orgucalgary.ca
The general reaction involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. ucalgary.ca
| Transformation | Reagent | Solvent | Product |
| Selective Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | t-BuOH / H₂O | 2-(4-Tolylthio)acetic acid |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 2-(4-Tolylthio)ethanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / THF | 2-(4-Tolylthio)ethanol |
Degradation Pathways of the Arylthioacetaldehyde Moiety
The this compound moiety can undergo degradation through several pathways, typically involving reactions at the sulfur atom or cleavage of the carbon-sulfur bond, especially under harsh conditions.
Pummerer Rearrangement Pathway: A significant transformation pathway for related compounds involves the Pummerer rearrangement. wikipedia.org This reaction does not occur with the thioether directly but requires prior oxidation of the sulfur atom to a sulfoxide. If this compound is oxidized to the corresponding sulfoxide, treatment with an activating agent like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) can initiate the rearrangement. The mechanism involves the formation of a thionium ion intermediate, which is then trapped by a nucleophile (e.g., acetate). wikipedia.org Subsequent hydrolysis of the resulting α-acetoxy thioether could lead to the cleavage of the molecule and the formation of p-thiocresol and a glyoxal derivative. The Pummerer reaction has been exploited as a synthetic tool, for instance, in an "interrupted" fashion to achieve C3-alkylation and arylation of benzothiophene S-oxides. nih.gov
C-S Bond Cleavage: The carbon-sulfur bond in thioethers can be cleaved under certain reductive or oxidative conditions.
Reductive Cleavage: Strong reducing conditions, such as treatment with Raney Nickel, can lead to desulfurization, cleaving the C-S bond and replacing the sulfur with hydrogen.
Oxidative Cleavage: Aggressive oxidation can lead to the formation of a sulfone, which may be more susceptible to cleavage under certain conditions. Furthermore, studies on the degradation of other sulfur-containing compounds, like the drug sulforaphene, show that they can be degraded in the presence of other thiol-containing compounds. mdpi.com
Alkaline Degradation: While specific data for this compound is scarce, related thioethers have been shown to undergo degradation under strongly alkaline conditions, potentially forming various conjugated products. nih.gov
Applications As a Building Block in Complex Organic Synthesis
Synthesis of Natural Products and Bioactive Molecules
While direct incorporation of the complete 2-(4-Tolylthio)acetaldehyde moiety into the final structure of a natural product is not extensively documented, its functional groups are representative of synthons commonly employed in the assembly of complex bioactive molecules. The principles of its reactivity can be applied to the synthesis of various scaffolds found in nature.
The aldehyde group of this compound can, in principle, be utilized in reactions that form key bonds in the backbones of polyketides and non-ribosomal peptides. For instance, it can undergo aldol-type reactions or serve as a substrate for reductive amination to introduce amino acid-like fragments. The tolylthio group could be envisioned to play a role in directing the stereochemistry of such additions or serve as a protecting group for a thiol that might be present in the final natural product.
The aldehyde functionality of this compound allows for its conversion into various chiral auxiliaries. For example, reaction with a chiral amine can furnish a chiral imine, which can then undergo diastereoselective nucleophilic additions. Subsequent removal of the chiral auxiliary would provide enantiomerically enriched products. While specific examples utilizing this compound for this purpose are not prevalent in the literature, the general strategy is a cornerstone of asymmetric synthesis.
The dual functionality of this compound provides opportunities for its use in the construction of spirocyclic and fused-ring systems, which are common motifs in natural products. The aldehyde can participate in intramolecular aldol (B89426) reactions or other cyclization cascades. The sulfur atom of the tolylthio group can also act as a nucleophile or be involved in radical cyclizations to form sulfur-containing heterocyclic rings fused to other carbocyclic or heterocyclic systems.
Contribution to Materials Science and Polymer Chemistry
Intermediates in Functional Material Synthesis:There is no available data on the role of this compound as an intermediate in the synthesis of functional materials.
Without established research findings, the generation of a thorough, informative, and scientifically accurate article that adheres to the strict outline provided is not possible.
Computational and Theoretical Studies on 2 4 Tolylthio Acetaldehyde
Electronic Structure and Reactivity Predictions
Understanding the electronic landscape of a molecule is fundamental to predicting its chemical behavior. Computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are instrumental in this regard.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. chemrxiv.orggithub.io DFT calculations are employed to find the lowest energy conformation, or ground state geometry, of 2-(4-Tolylthio)acetaldehyde. This is achieved by solving the Kohn-Sham equations, which approximate the complex many-electron problem by mapping it onto a simpler system of non-interacting electrons moving in an effective potential. github.io
The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to perform a geometry optimization. nih.govdntb.gov.ua The optimization algorithm systematically alters the molecular geometry to find a minimum on the potential energy surface, corresponding to a stable conformation. researchgate.net For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the tolyl, thioether, and acetaldehyde (B116499) moieties are determined.
Frequency calculations are typically performed after optimization to confirm that the obtained structure is a true minimum (characterized by the absence of imaginary frequencies) and to derive thermochemical data. nih.gov
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carbonyl)-O | 1.21 Å |
| Bond Length | C(aryl)-S | 1.78 Å |
| Bond Length | S-C(alpha) | 1.82 Å |
| Bond Angle | O-C-C(alpha) | 124.5° |
| Bond Angle | C(aryl)-S-C(alpha) | 103.0° |
| Dihedral Angle | C(aryl)-S-C(alpha)-C(carbonyl) | ~60° (gauche) |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energy and spatial distribution of these orbitals are critical in determining the feasibility and regioselectivity of a chemical reaction. pku.edu.cnyoutube.com
For this compound, FMO analysis can predict its reactivity towards nucleophiles and electrophiles.
LUMO: The LUMO is predominantly localized on the carbonyl carbon of the acetaldehyde group. This indicates that this site is the most electrophilic and susceptible to nucleophilic attack. The energy of the LUMO is a key factor; a lower LUMO energy corresponds to greater electrophilicity. pku.edu.cn
HOMO: The HOMO is typically distributed across the sulfur atom and the tolyl ring. The lone pairs on the sulfur atom contribute significantly, making it a potential nucleophilic center. The electron-donating methyl group on the tolyl ring further increases the energy of the HOMO, enhancing its nucleophilicity compared to an unsubstituted phenylthio group.
The energy gap between the HOMO of a nucleophile and the LUMO of this compound (or vice-versa for an electrophilic attack) is inversely related to the reaction rate. A smaller energy gap facilitates orbital interaction and accelerates the reaction. youtube.com
| Reaction Type | Interacting Orbitals | Predicted Reactive Site on Substrate | Relative HOMO-LUMO Gap |
|---|---|---|---|
| Nucleophilic Attack (e.g., by CN⁻) | HOMO(CN⁻) → LUMO(Substrate) | Carbonyl Carbon | Small |
| Electrophilic Attack (e.g., by H⁺) | HOMO(Substrate) → LUMO(H⁺) | Carbonyl Oxygen / Sulfur | Medium |
| Oxidation (e.g., at Sulfur) | HOMO(Substrate) → LUMO(Oxidant) | Sulfur Atom | Variable |
Mechanistic Modeling of Key Transformations
Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of transient species like transition states.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms as they transform from reactants to products. psu.edu Locating and characterizing these transition states is crucial for understanding reaction mechanisms and calculating activation energies, which determine reaction rates. nih.gov
Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find the TS geometry. researchgate.net A valid transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of a bond being broken or the formation of a new bond). nih.gov
For this compound, TS analysis can elucidate key transformations:
Enolate Formation: The abstraction of the alpha-proton by a base to form an enolate involves a transition state where the base-proton bond is forming and the C-H bond is breaking.
Aldol-type Additions: The reaction of the enolate with another aldehyde would proceed through a cyclic or acyclic transition state, where the new C-C bond formation is the critical step.
Oxidation at Sulfur: The oxidation of the thioether to a sulfoxide (B87167) or sulfone would involve a transition state where an oxygen atom from an oxidant is forming a bond with the sulfur.
| Transformation | Process | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Enolate Formation (Base-catalyzed) | Cα-H bond breaking | 15 - 20 |
| Cyanohydrin Formation | C-C bond forming | 10 - 15 |
| Sulfur Oxidation (to Sulfoxide) | S-O bond forming | 12 - 18 |
Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction pathways and energetics. mdpi.com Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium, which can stabilize charged species and polar transition states. nih.gov Explicit solvent models, where individual solvent molecules are included in the calculation, offer higher accuracy but are more computationally demanding. nih.gov
Similarly, the influence of a catalyst can be modeled by including the catalytic species directly in the computational system. For example, simulating an acid-catalyzed reaction would involve adding a proton or a Lewis acid to the carbonyl oxygen of this compound. The calculations would then show how the catalyst lowers the activation energy by making the carbonyl carbon more electrophilic. researchgate.net
Conformational Analysis and Stereochemical Insights
Conformational analysis involves systematically rotating the dihedral angles of the molecule (e.g., C(aryl)-S-Cα-C(carbonyl)) and calculating the energy of each resulting structure to map the potential energy surface. Studies on structurally similar phenylthio acetamides suggest that two main types of stable conformers exist: gauche and cis (or anti). nih.gov The gauche conformer, where the bulky tolyl group and the carbonyl group are staggered, is often found to be the most stable due to a minimization of steric hindrance and favorable orbital interactions, such as hyperconjugation between the sulfur lone pairs and the π* orbital of the carbonyl group. nih.gov
Stereochemical outcomes of reactions, such as the addition of a nucleophile to the carbonyl carbon, can also be predicted. nih.gov If a new stereocenter is formed, computational modeling of the different diastereomeric transition states can predict which product will be favored. For example, analysis of the transition states for the addition of a nucleophile can reveal that one approach (e.g., syn or anti) is energetically favored due to a better combination of steric and electronic interactions. nih.gov
| Conformer | C(aryl)-S-Cα-C(carbonyl) Dihedral Angle | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
|---|---|---|---|
| Gauche | ~60° | 0.00 (most stable) | Lp(S) → π*(C=O) hyperconjugation |
| Anti/Cis | ~180° | 1.5 - 2.5 | Reduced dipole moment |
Energy Landscapes and Rotational Barriers
A thorough search of existing research indicates that the energy landscapes and rotational barriers specific to this compound have not been computationally modeled or theoretically analyzed. For smaller, related molecules like thioacetaldehyde, computational studies have successfully elucidated the nature of methyl internal rotational barriers. These investigations have employed methods like Natural Bond Orbital (NBO) analysis and examinations of relaxation effects to understand the forces governing conformational changes. However, the introduction of the significantly larger and more complex 4-tolylthio group in this compound introduces additional rotational bonds and potential steric and electronic interactions that would uniquely define its energy landscape. The computational exploration of these aspects—including the identification of energy minima, transition states, and the quantification of rotational energy barriers around the C-S and C-C bonds—remains a prospective area for future research.
Prediction of Stereoselectivity in Reactions
The prediction of stereoselectivity in chemical reactions is a major focus of modern computational chemistry, with machine learning and quantum chemical calculations emerging as powerful tools. These approaches are often applied to understand and predict the outcomes of reactions involving various classes of compounds. However, there are no specific theoretical models or computational studies in the available literature that focus on predicting the stereoselectivity of reactions involving this compound. General methodologies for predicting stereoselectivity exist, but their application to this particular compound has not been documented. A computational investigation would be necessary to model the transition states of its potential reactions, thereby providing a theoretical basis for understanding and predicting any observed stereoselective outcomes. Such a study would be invaluable for designing synthetic routes that utilize this compound to produce specific stereoisomers.
Advanced Analytical Methodologies for Research Investigations
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopy is a cornerstone for the structural and mechanistic investigation of chemical reactions involving 2-(4-Tolylthio)acetaldehyde. It allows for real-time observation and detailed characterization of reactants, intermediates, and products.
Advanced NMR Spectroscopic Studies for Intermediates and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and for monitoring its transformations in real-time. acs.org
¹H and ¹³C NMR spectra provide unambiguous confirmation of the compound's structure. The aldehydic proton exhibits a characteristic downfield chemical shift, while the methylene (B1212753) protons adjacent to the sulfur atom and carbonyl group show a distinct signal. The aromatic protons of the p-tolyl group display a typical AA'BB' splitting pattern.
Predicted NMR Data for this compound
This table presents predicted chemical shifts (δ) in ppm relative to TMS, based on standard values for analogous structural motifs.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.6 - 9.8 | Triplet | ~2-3 Hz |
| ¹H | Methylene (-S-CH₂-CHO) | 3.6 - 3.8 | Doublet | ~2-3 Hz |
| ¹H | Aromatic (ortho to -S-) | 7.3 - 7.5 | Doublet | ~8 Hz |
| ¹H | Aromatic (meta to -S-) | 7.1 - 7.2 | Doublet | ~8 Hz |
| ¹H | Methyl (-CH₃) | 2.3 - 2.4 | Singlet | N/A |
| ¹³C | Carbonyl (C=O) | 198 - 202 | N/A | N/A |
| ¹³C | Aromatic (ipso-S) | 138 - 140 | N/A | N/A |
| ¹³C | Aromatic (ipso-CH₃) | 130 - 132 | N/A | N/A |
| ¹³C | Aromatic (CH) | 129 - 131 | N/A | N/A |
| ¹³C | Aromatic (CH) | 128 - 130 | N/A | N/A |
| ¹³C | Methylene (-S-CH₂-) | 45 - 50 | N/A | N/A |
Advanced NMR techniques are pivotal for reaction monitoring. rsc.orgresearchgate.net Online and in-situ NMR spectroscopy can track the concentration of reactants and products over time by integrating the respective proton signals. nist.govrsc.org For instance, in a reduction reaction, the disappearance of the aldehyde proton signal at ~9.7 ppm and the concurrent appearance of signals corresponding to the product, such as the carbinol proton of an alcohol, provide direct kinetic data without the need for sample extraction. acs.org This approach is invaluable for determining reaction endpoints, identifying transient intermediates, and optimizing reaction conditions. researchgate.net
Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Systems
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful method for analyzing functional groups and tracking their transformation during reactions. unsw.edu.auresearchgate.net For this compound, these techniques are particularly sensitive to the aldehyde and thioether moieties.
The most prominent feature in the IR spectrum is the intense carbonyl (C=O) stretching band. researchgate.net The position of this band is sensitive to the electronic environment and can shift upon reaction. The aldehydic C-H bond gives rise to two characteristic, though weaker, stretching bands. The presence of the tolyl group and the C-S bond also results in specific vibrations.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Spectroscopy |
|---|---|---|---|---|
| C=O Stretch | Aldehyde | 1720 - 1740 | Strong | IR, Raman |
| C-H Stretch | Aldehyde | 2810 - 2850 | Medium | IR, Raman |
| C-H Stretch | Aldehyde | 2710 - 2750 | Medium | IR, Raman |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium | IR, Raman |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong | IR, Raman |
In reaction monitoring, the disappearance of the C=O stretching band at ~1730 cm⁻¹ can signify the complete consumption of the starting aldehyde. researchgate.net Concurrently, the appearance of new, characteristic bands—such as a broad O-H stretching band around 3200-3600 cm⁻¹ in the case of reduction to an alcohol—confirms product formation. This makes vibrational spectroscopy a complementary technique to NMR for real-time analysis of reaction systems. mdpi.com
Mass Spectrometry for Reaction Progress and Complex Product Identification (e.g., LC-MS, GC-MS based on specific derivatization for research purposes)
Mass spectrometry (MS) is essential for identifying reaction products and intermediates, especially when coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC). Due to the high reactivity and volatility of aldehydes, analysis is often improved by chemical derivatization. mdpi.comchemicalbook.com
A common strategy involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, brightly colored 2,4-dinitrophenylhydrazone. nist.gov This derivative is less volatile and more amenable to separation by reverse-phase HPLC and subsequent detection by UV-Vis or mass spectrometry (LC-MS). researchgate.net
For GC-MS analysis, derivatization is also crucial. The hydrazone derivative can be analyzed, providing a distinct molecular ion peak and a predictable fragmentation pattern that confirms the original aldehyde's structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the derivative, allowing for the unambiguous determination of its elemental composition.
Predicted Mass Spectrometry Data for the DNPH Derivative of this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion of Hydrazone | 347.08 |
| [M-C₇H₇S]⁺ | Fragment from cleavage of C-S bond | 224.04 |
| [C₇H₇S]⁺ | Tolylthio fragment | 123.03 |
LC-MS is particularly powerful for monitoring complex reaction mixtures, as it can separate and identify multiple components, including starting materials, byproducts, and the desired product, in a single run. beilstein-journals.org This detailed snapshot of the reaction composition is vital for mechanistic studies and process optimization.
Chromatographic Methods for Separation and Quantification in Research
Chromatography is the primary technique for both the analytical quantification and the preparative isolation of compounds from complex mixtures involving this compound.
Chiral Chromatography for Enantiomeric Excess Determination
While this compound itself is achiral, it is a valuable prochiral substrate in asymmetric synthesis, leading to chiral products such as alcohols, epoxides, or aldol (B89426) adducts. washington.edunih.gov Determining the enantiomeric purity (enantiomeric excess, or % ee) of these products is critical, and this is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). hmdb.ca
Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral analyte, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of compounds, including those containing sulfur and aromatic rings. mdpi.com By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated.
Hypothetical Chiral HPLC Separation of a Chiral Alcohol Derived from this compound
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (% ee) |
|---|---|---|---|
| (R)-enantiomer | 12.5 | 97500 | 95.0% |
This analytical method is fundamental for evaluating the effectiveness of chiral catalysts and reagents used in asymmetric reactions. hmdb.ca
Preparative Chromatography for Reaction Product Isolation
Following a chemical synthesis, the desired product must be isolated from unreacted starting materials, reagents, and byproducts. Preparative chromatography is the standard method for this purification process on a laboratory scale. acs.org
For compounds like the products derived from this compound, normal-phase flash column chromatography using silica (B1680970) gel is a common and effective technique. Separation is based on the differential polarity of the components in the mixture. For example, if this compound is reduced to its corresponding alcohol, the product alcohol will be significantly more polar than the starting aldehyde due to its hydroxyl group. This difference in polarity allows for efficient separation on a silica gel column, where the less polar aldehyde elutes before the more polar alcohol.
For more challenging separations or for obtaining materials of very high purity, preparative HPLC can be employed. This technique uses higher pressures and more efficient stationary phases to achieve superior resolution compared to flash chromatography. Both normal-phase and reversed-phase preparative HPLC can be utilized depending on the specific properties of the compounds to be separated.
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography stands as an unparalleled and definitive technique for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and conformational details, offering an unambiguous elucidation of a molecule's solid-state structure. For derivatives of this compound, which may be synthesized to enhance stability or introduce new functional groups, X-ray crystallography would be the gold standard for structural verification.
Despite a thorough review of the scientific literature, no publicly accessible crystallographic data for derivatives of this compound, such as its corresponding thiosemicarbazone or hydrazone, has been reported to date. The aldehyde itself is a liquid at room temperature, making direct analysis by single-crystal X-ray diffraction challenging without converting it into a suitable crystalline derivative. The process of forming a derivative, for instance, by reacting the aldehyde with a molecule like thiosemicarbazide, often yields a more stable, crystalline solid that is amenable to crystallographic analysis.
The general methodology for the X-ray crystallographic analysis of a new derivative involves several key steps. Initially, a high-quality single crystal of the compound is required. This is typically achieved through slow crystallization from a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.
The positions and intensities of the diffracted beams are then used to calculate an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the positions of the individual atoms can be determined, and a molecular model is built and refined. The final result is a detailed three-dimensional structure of the molecule.
To illustrate the nature of the data that would be obtained from such a study, the following table presents hypothetical crystallographic data for a representative aldehyde thiosemicarbazone derivative. This data is purely for illustrative purposes to demonstrate the standard format and parameters reported in crystallographic studies.
Table 1: Illustrative Crystallographic Data for a Hypothetical Aldehyde Thiosemicarbazone Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C10H13N3S |
| Formula Weight | 207.30 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.567(5) |
| β (°) | 105.12(3) |
| Volume (Å3) | 1038.9(6) |
| Z | 4 |
| Calculated Density (Mg/m3) | 1.325 |
Future Research Directions and Unexplored Potential of 2 4 Tolylthio Acetaldehyde
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methodologies for thioethers and aldehydes can likely be adapted for 2-(4-Tolylthio)acetaldehyde, but significant opportunities exist for improvement in efficiency, selectivity, and sustainability. Future research should focus on developing novel synthetic strategies that minimize waste, avoid harsh reagents, and utilize greener solvents.
One promising direction is the refinement of one-pot synthesis protocols. For instance, methods developed for the synthesis of 2-aryl-4-methyl-5-acylthiazoles under solvent-free conditions could be adapted. researchgate.net Exploring catalyst systems, such as methanesulfonic anhydride (B1165640) or sulfuric acid, which have been shown to mediate the synthesis of thioacetals and β-sulfanyl ketones, could lead to more controllable and higher-yielding reactions. mdpi.com The development of biocatalytic methods, perhaps using immobilized enzymes in fixed-bed reactors, represents another frontier for producing acetaldehyde (B116499) derivatives in a continuous and environmentally friendly manner. nih.gov
| Strategy | Key Features | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions conducted by triturating reagents without a solvent medium. | Reduces solvent waste, potentially simplifies purification. | Adapting protocols for substituted thiazoles. researchgate.net |
| Acid-Mediated Condensation | Use of acids like H₂SO₄ to facilitate reactions between thiols and carbonyls. | Controllable synthesis of specific thio-compounds. mdpi.com | Thia-Michael additions and thioacetalization. mdpi.com |
| Biocatalysis | Utilization of enzymes (e.g., alcohol oxidase) on solid supports. | High selectivity, mild reaction conditions, continuous processing. nih.gov | Gas-phase continuous production of aldehydes. nih.gov |
Exploration of Novel Reactivity Patterns and Rearrangements
The interplay between the aldehyde and thioether functional groups in this compound is a rich area for investigation. The aldehyde group is known to participate in a variety of reactions, including oxidation to carboxylic acids, reduction to primary alcohols, and condensation reactions. smolecule.com The thioether linkage also offers reaction sites, particularly for oxidation to sulfoxides and sulfones.
Future research could explore how the tolylthio group influences the reactivity of the adjacent aldehyde. For example, the sulfur atom could play a role in stabilizing intermediates or directing stereochemistry in aldol-type reactions. mdpi.com Investigating the molecule's behavior under various reaction conditions could uncover novel rearrangements or unexpected reaction pathways, leading to the synthesis of new heterocyclic systems or other complex molecular architectures.
Applications in Emerging Fields (e.g., Photo-redox Catalysis, Flow Chemistry)
Modern synthetic technologies like photo-redox catalysis and flow chemistry offer powerful tools for enhancing the synthesis and application of this compound.
Photo-redox Catalysis: This technique, which uses visible light to initiate single-electron transfer processes, is increasingly used to form complex bonds under mild conditions. sigmaaldrich.com It has proven effective for thioetherification by generating thiyl radicals from thiols, which can then be coupled with various partners. nih.govnih.gov Applying this to the synthesis of this compound could offer a more sustainable alternative to traditional methods. Furthermore, the aldehyde group itself could be a reactive partner in photoredox-activated reactions, such as the Morita–Baylis–Hillman reaction, to form new C-C bonds. sigmaaldrich.com
Flow Chemistry: Continuous flow processing provides significant advantages over batch synthesis, including enhanced safety, better temperature control, and improved scalability. beilstein-journals.org This technology has been successfully applied to the synthesis of C-glycosyl compounds via tandem Wittig-Michael reactions involving aldehyde precursors. nih.gov A flow-based approach could be developed for the synthesis of this compound, potentially improving yields and reducing reaction times. nih.gov The precise control offered by microreactor systems could also enable reactions that are difficult to control in batch, such as those involving highly reactive organolithium species. beilstein-journals.org
| Technology | Principle | Potential Application for this compound | Reference |
|---|---|---|---|
| Photo-redox Catalysis | Visible-light-induced single-electron transfer to generate reactive intermediates. | Sustainable synthesis via thiyl radical generation; C-C bond formation at the aldehyde. | sigmaaldrich.comnih.govnih.gov |
| Flow Chemistry | Reactions are performed in a continuously flowing stream through a reactor. | Improved yield, safety, and scalability of synthesis; enabling reactions with unstable intermediates. | beilstein-journals.orgnih.gov |
Advanced Computational Studies for Rational Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) and other methods can be used to study the electronic structure, reactivity, and reaction mechanisms of this compound.
Future computational work could focus on several key areas:
Reaction Pathway Analysis: Modeling potential reaction pathways, such as dehydrogenation or dehydration, can help predict the most favorable conditions and outcomes, guiding experimental design. nih.gov
Force Field Development: Creating accurate force field parameters for aldehydes and thioethers can improve the reliability of molecular mechanics simulations. nih.gov
Catalyst Design: Computational screening can identify optimal catalysts for the synthesis or transformation of this compound, accelerating the discovery process.
Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data can aid in the characterization of the molecule and its derivatives.
These in silico studies can provide atomic-level insights that are difficult to obtain through experiments alone, enabling a more rational approach to designing new materials and reactions based on the this compound scaffold. nih.govnih.gov
Role in Supramolecular Chemistry and Molecular Recognition
The structural elements of this compound—an aromatic ring, a polarizable sulfur atom, and a hydrogen-bond-accepting aldehyde group—make it an interesting candidate for applications in supramolecular chemistry. These features allow the molecule to participate in a range of non-covalent interactions, including π-π stacking, hydrogen bonding, and halogen bonding.
Future research could explore the use of this compound as a building block for self-assembling systems, such as gels, liquid crystals, or molecular cages. Its ability to bind to specific ions or molecules could be investigated for sensing or separation applications. Furthermore, understanding how molecules like this are recognized by biological systems, such as in the binding pocket of aldehyde dehydrogenase enzymes, could provide insights for the design of new enzyme inhibitors or probes. nih.gov The principles of molecular recognition are fundamental to these potential applications, where the specific shape and electronic properties of the molecule dictate its interactions with other chemical species. semanticscholar.org
Q & A
Q. What are the recommended synthetic routes for 2-(4-Tolylthio)acetaldehyde, and how can reaction conditions be optimized?
A viable method involves the oxidation of 2-(4-Tolylthio)ethanol using Dess–Martin periodinane (DMP) in dichloromethane, analogous to the synthesis of 2-(2-bromophenyl)acetaldehyde . Key optimization parameters include:
- Solvent selection : Dichloromethane ensures high solubility of intermediates.
- Oxidant stoichiometry : A 1.2:1 molar ratio of DMP to substrate minimizes side reactions.
- Temperature control : Reactions conducted at 0–25°C prevent thermal degradation.
Characterization via -NMR and mass spectrometry is critical to confirm product purity .
Q. How should researchers characterize this compound to verify structural integrity?
Standard protocols include:
- NMR spectroscopy : -NMR detects shifts for the aldehyde proton (~9.8 ppm) and thioether-linked aromatic protons (6.5–7.2 ppm).
- Infrared (IR) spectroscopy : A strong C=O stretch (~1720 cm) confirms the aldehyde group.
- High-resolution mass spectrometry (HRMS) : Precise molecular ion matching (e.g., [M+H]) validates the molecular formula.
For novel derivatives, microanalysis (C, H, S) is recommended to confirm elemental composition .
Q. What precautions are necessary when handling this compound under acidic conditions?
Acid exposure may cleave the thioether bond, releasing acetaldehyde and 4-methylthiophenol. Mitigation strategies include:
- pH monitoring : Maintain reaction pH > 5 using buffered solutions.
- Temperature control : Avoid elevated temperatures (>40°C) to suppress decomposition .
- Trapping agents : Add scavengers like sodium bisulfite to sequester liberated acetaldehyde .
Advanced Research Questions
Q. How does the 4-Tolylthio substituent influence the reactivity of acetaldehyde in nucleophilic additions?
The electron-donating 4-methyl group on the thioaryl ring enhances the nucleophilicity of the sulfur atom, stabilizing transition states in reactions like:
- Thiol-Michael additions : The thioether moiety acts as a directing group, facilitating regioselective β-addition.
- Condensation reactions : Steric effects from the methyl group may slow imine formation compared to unsubstituted analogs.
Comparative kinetic studies with 2-(phenylthio)acetaldehyde can quantify substituent effects .
Q. What analytical challenges arise when quantifying this compound in biological systems?
Key challenges include:
- Reversible adduct formation : Acetaldehyde binds reversibly to proteins (e.g., hemoglobin) and small molecules (e.g., glutathione), requiring methods like headspace GC-MS to distinguish free vs. bound forms .
- Matrix interference : Biological samples (e.g., plasma) require solid-phase extraction (SPE) or derivatization (e.g., with 2,4-dinitrophenylhydrazine) for accurate quantification .
Q. How can researchers resolve contradictions in reported toxicity data for thioether-containing aldehydes?
Discrepancies often stem from:
- Experimental design variability : Differences in exposure duration (acute vs. chronic) or cell models (e.g., primary vs. immortalized cells) .
- Redox cycling : Thioethers may act as pro-oxidants in some contexts, necessitating ROS (reactive oxygen species) assays to clarify mechanisms .
Standardized protocols for cytotoxicity assays (e.g., FACS-based viability tests) are recommended .
Q. What strategies improve the stability of this compound in long-term storage?
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
- Low-temperature storage : Keep at –20°C in amber vials to minimize photodegradation.
- Stabilizing additives : Add 0.1% hydroquinone to inhibit radical-mediated polymerization .
Q. How does this compound compare to fluorinated analogs in medicinal chemistry applications?
Fluorinated derivatives (e.g., 2-(4-fluorophenylthio)acetaldehyde) exhibit:
- Enhanced binding affinity : Fluorine’s electronegativity improves target selectivity in enzyme inhibition assays.
- Metabolic stability : Fluorine reduces susceptibility to cytochrome P450 oxidation.
However, the 4-Tolylthio variant offers superior synthetic accessibility and lower cost .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
